4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Description

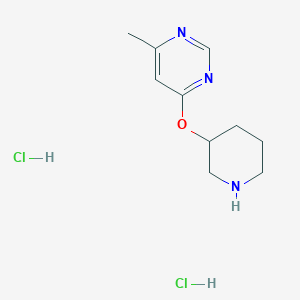

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at the 4-position and a piperidin-3-yloxy moiety at the 6-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Key structural features:

- Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.

- Substituents:

- Methyl group (4-position): Increases lipophilicity and steric bulk.

- Piperidin-3-yloxy group (6-position): A bicyclic amine-ether substituent that may improve water solubility and target binding.

- Dihydrochloride salt: Enhances stability and aqueous solubility for biological testing.

Properties

IUPAC Name |

4-methyl-6-piperidin-3-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGWLZJOWMPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-6-hydroxypyrimidine with piperidine under specific conditions. The hydroxyl group of the pyrimidine is substituted by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymes:

The compound has been explored for its potential to inhibit specific enzymes, particularly in the context of cancer treatment. Pyrimidine derivatives, including those similar to 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride, have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) family kinases. These kinases are crucial in various cancers, including non-small cell lung cancer and prostate cancer. The ability of this compound to act as a reversible or irreversible inhibitor may provide therapeutic avenues for treating these malignancies .

Antiviral Activity:

Research indicates that pyrimidine derivatives can exhibit antiviral properties. For instance, structural modifications in pyrimidine compounds have led to the development of new antiviral agents targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The incorporation of piperidine linkers has been noted as crucial for enhancing the antiviral activity of such compounds, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship Studies

Pharmacological Potency:

A systematic structure-activity relationship (SAR) study of similar compounds has revealed that modifications in the chemical structure significantly impact pharmacological potency and bioavailability. The presence of the piperidine moiety in this compound is likely to enhance its interaction with biological targets, thereby improving its efficacy as a therapeutic agent .

Formulation Development

Pharmaceutical Compositions:

The formulation of this compound into various pharmaceutical compositions is essential for its effective delivery. Research has shown that different carriers and excipients can influence the solubility and stability of pyrimidine compounds. For example, formulations can include standard carriers like mannitol or lactose, which are known to enhance the bioavailability of active pharmaceutical ingredients .

Case Studies and Research Findings

Several case studies have highlighted the applications and effectiveness of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-yloxy group can enhance binding affinity and specificity, making it a valuable component in drug design. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

4-Methyl-6-(5-methyl-1H-pyrazol-3-ylamino)pyrimidin-2-yl (Pralsetinib Intermediate)

- Core structure : Pyrimidine (shared with the target compound).

- Substituents: 4-Methyl group (shared). 6-Position: 5-Methylpyrazole amino group instead of piperidinyloxy.

- Reduced solubility compared to the dihydrochloride salt form of the target compound.

4-(Diphenylmethoxy)piperidine Hydrochloride

- Core structure : Piperidine (shared substituent backbone).

- Substituents :

- Diphenylmethoxy group at the 4-position.

- Key differences: Absence of pyrimidine ring; instead, a single piperidine ring with bulky aromatic substituents. Regulatory data suggest stringent safety protocols due to piperidine derivatives’ reactivity .

Heterocyclic Core Comparisons

Pyridine Derivatives (e.g., Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate)

- Core structure : Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms).

- Key differences :

Natural Product Analogs (Fasciospongide A)

Physicochemical and Regulatory Profiles

Research Implications and Gaps

- Pharmacological Potential: The piperidinyloxy group in the target compound may confer kinase inhibitory activity, akin to pralsetinib’s pyrazole substituent, but this requires validation .

- Synthetic Advantages : Compared to natural analogs like Fasciospongide A, the pyrimidine core allows for scalable modifications .

- Safety and Handling : Piperidine derivatives often require rigorous safety measures (e.g., ventilation, protective gear), as seen in 4-(Diphenylmethoxy)piperidine Hydrochloride’s SDS .

Biological Activity

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been studied for its effects on various biological targets, including its role as a sigma-1 receptor antagonist, which may have implications in treating neuropathic pain and other conditions.

The molecular formula of this compound is . Its structure includes a piperidine ring, which is significant for its biological activity. The InChI representation is provided as follows:

Sigma Receptor Binding

Studies have shown that compounds based on the pyrimidine scaffold can act as sigma receptor antagonists. Specifically, this compound was evaluated for its binding affinity to sigma receptors, revealing significant interactions that could be leveraged for therapeutic applications in neuropathic pain management .

Antimicrobial Activity

Research indicates that related pyrimidine derivatives exhibit antimicrobial properties. For instance, derivatives similar to 4-Methyl-6-(piperidin-3-yloxy)pyrimidine have demonstrated activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.25–1 μg/mL against pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidines often depends on their structural components. Research has focused on optimizing substituents on the pyrimidine ring to enhance potency and selectivity against specific targets. For instance, modifications to the piperidine moiety have been shown to influence the efficacy of these compounds against various biological targets .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyrimidine precursors under controlled conditions. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via nucleophilic substitution in dichloromethane with NaOH, followed by purification via column chromatography . Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of piperidine derivatives) and reaction time (12–24 hours under nitrogen). Monitor intermediates using TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperidine-pymimidine linkage (e.g., H NMR for methyl groups and piperidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmacological studies) using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying pH (e.g., 3–10) using UV-Vis spectroscopy to identify reactive intermediates .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electron density distribution at the pyrimidine C4 position, which may guide functionalization strategies .

- Isotopic Labeling : Use O-labeled piperidine to track oxygen transfer in hydrolysis pathways .

Q. What strategies ensure stability of the compound in long-term biological assays or formulation studies?

- Methodological Answer :

- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products (e.g., pyrimidine ring oxidation) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Light Sensitivity : Store solutions in amber vials if UV-Vis data indicate photodegradation (e.g., λmax shifts >5 nm under UV exposure) .

Q. How can in vitro models assess the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) at 10–100 µM concentrations .

- Cellular Uptake : Use radiolabeled H-compound in HEK293 cells with LC-MS/MS quantification to measure permeability (Papp >1 × 10 cm/s suggests good bioavailability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-HRMS to estimate half-life (t1/2 >30 mins desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.